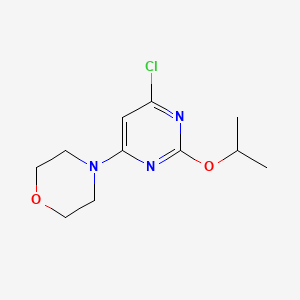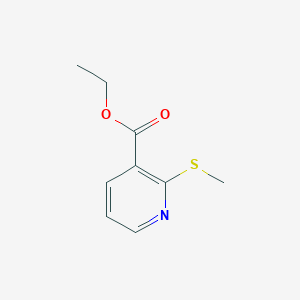![molecular formula C7H4BrFN2 B13027401 2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13027401.png)
2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of a suitable precursor. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo[3,2-c]pyridine core, followed by substitution reactions to introduce the fluorine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives are studied for their potential as inhibitors of various biological targets, including kinases and receptors.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used in the study of cellular processes and signaling pathways, particularly those involving protein kinases.
Mécanisme D'action
The mechanism of action of 2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different substitution patterns.
1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, exhibiting different biological activities.
Uniqueness
2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H4BrFN2 |
|---|---|
Poids moléculaire |
215.02 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3,11H |
Clé InChI |
ZMAUKLYAKONZPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1NC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)
![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
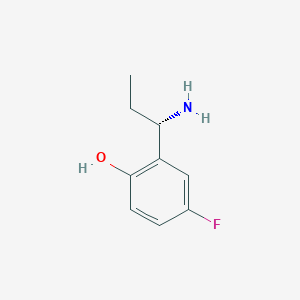
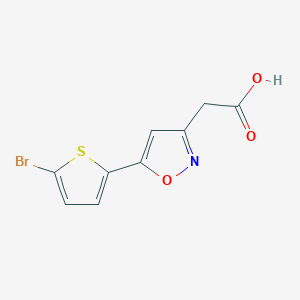
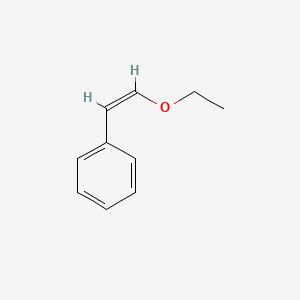
![Methyl 2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13027364.png)

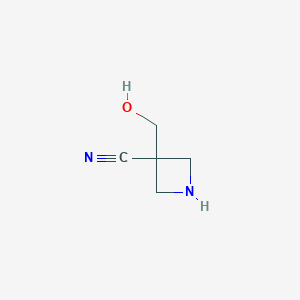
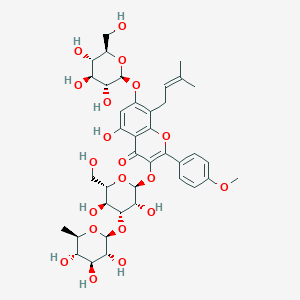

![1-Ethyl-6-methyl-3-(o-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13027385.png)
